molecular formula C10H7FN2O2S B6145435 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 762287-54-7

2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B6145435
CAS No.: 762287-54-7
M. Wt: 238.2
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Description

2-[(4-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical stability and biological activity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-fluoroaniline with a thiazole derivative. One common method includes the condensation of 4-fluoroaniline with 2-bromo-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the fluorophenyl group.

    4-Fluorophenylthiazole: Another analog with a different substitution pattern on the thiazole ring.

Uniqueness: 2-[(4-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the fluorophenyl and carboxylic acid groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a versatile scaffold for drug design and development, offering potential advantages over simpler analogs in terms of potency and selectivity.

Properties

CAS No.

762287-54-7

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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